molecular formula C7H6F3NO2S B15200775 2-(Difluoromethylsulphonyl)-5-fluoroaniline

2-(Difluoromethylsulphonyl)-5-fluoroaniline

Cat. No.: B15200775
M. Wt: 225.19 g/mol
InChI Key: IWVLUKPUVMXVAC-UHFFFAOYSA-N
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Description

2-(Difluoromethylsulphonyl)-5-fluoroaniline is an organic compound that features both fluorine and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-fluoroaniline with difluoromethyl sulfone under specific conditions to achieve the desired product . The reaction conditions often include the use of a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(Difluoromethylsulphonyl)-5-fluoroaniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethylsulphonyl)-5-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

2-(Difluoromethylsulphonyl)-5-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Difluoromethylsulphonyl)-5-fluoroaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity . Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • Difluoromethyl 2-pyridyl sulfone
  • Difluoromethyl 2-pyridyl sulfone
  • Methanesulfonyl chloride

Uniqueness

2-(Difluoromethylsulphonyl)-5-fluoroaniline is unique due to the presence of both fluorine and sulfonyl groups, which impart distinct chemical properties.

Biological Activity

2-(Difluoromethylsulphonyl)-5-fluoroaniline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications based on various research findings.

  • Molecular Formula : C7H6F3N2O2S
  • Molecular Weight : 224.19 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the introduction of a difluoromethylsulphonyl group to a 5-fluoroaniline precursor. The reaction conditions often include:

  • Reagents : Difluoromethyl sulfone, aniline derivatives.
  • Conditions : Typically carried out under controlled temperature and pressure to optimize yield and purity.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown:

  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range against L1210 mouse leukemia cells, indicating potent growth inhibition .
  • Mechanism of Action : The compound appears to interfere with nucleotide metabolism, potentially through the inhibition of key enzymes involved in DNA synthesis.

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties:

  • Cell Degeneration Inhibition : It has been reported to inhibit motor neuron degeneration, making it a candidate for further investigation in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease .
  • Inflammation Modulation : The compound may modulate neuroinflammation pathways, which are critical in the progression of neurodegenerative disorders.

Case Studies

  • Study on Leukemia Cells :
    • Researchers synthesized various derivatives of 5-fluoroaniline and evaluated their effects on L1210 cells.
    • Results indicated that modifications at the sulfonyl group significantly enhanced cytotoxicity, with this compound showing the most promise .
  • Neuroprotective Study :
    • A study investigated the effects of the compound on motor neuron cultures exposed to toxic agents.
    • The results demonstrated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegeneration .

Data Summary Table

PropertyValue
Molecular FormulaC7H6F3N2O2S
Molecular Weight224.19 g/mol
Anticancer IC50 (L1210)Low micromolar range
Neuroprotective ActivityInhibits motor neuron degeneration

Properties

Molecular Formula

C7H6F3NO2S

Molecular Weight

225.19 g/mol

IUPAC Name

2-(difluoromethylsulfonyl)-5-fluoroaniline

InChI

InChI=1S/C7H6F3NO2S/c8-4-1-2-6(5(11)3-4)14(12,13)7(9)10/h1-3,7H,11H2

InChI Key

IWVLUKPUVMXVAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)S(=O)(=O)C(F)F

Origin of Product

United States

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